molecular formula C13H16N4O3 B2693207 N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide CAS No. 1798675-63-4

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2693207
M. Wt: 276.296
InChI Key: MGLRGZFBEGPGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide” is a chemical compound that likely contains a furan ring and a pyrimidine ring, both of which are common structures in many pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for “N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide” were not found, similar compounds such as “N-(4-bromophenyl)furan-2-carboxamide” have been synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .


Chemical Reactions Analysis

The carboxamide of similar compounds was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .

Scientific Research Applications

Amplification of Phleomycin Effects

One of the earliest studies on compounds related to N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide demonstrated their role as amplifiers of phleomycin against Escherichia coli. The study by Brown and Cowden (1982) involved the synthesis of various derivatives, including those with furan-2-yl substituents, indicating the compound's potential in enhancing antibiotic effects (Brown & Cowden, 1982).

Antitumor Activity

Research by Rewcastle et al. (1986) and Denny et al. (1987) explored derivatives of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide for their antitumor properties. These studies synthesized monosubstituted derivatives and analyzed their physicochemical properties along with their antitumor activities, highlighting the compound's potential in cancer therapy (Rewcastle et al., 1986); (Denny et al., 1987).

Antiprotozoal Agents

Ismail et al. (2004) investigated the compound's derivatives as antiprotozoal agents, specifically targeting Trypanosoma brucei rhodesiense and Plasmodium falciparum. The study provided insights into the compound's ability to bind to DNA and its efficacy in vivo, suggesting its use as a potential treatment for protozoal infections (Ismail et al., 2004).

Inhibitors of Lethal Influenza A Viruses

The compound's derivatives were also studied for their inhibitory effects on the influenza A H5N1 virus. Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives, demonstrating significant anti-influenza activity, thereby underscoring the compound's potential as a novel inhibitor for lethal influenza strains (Yongshi et al., 2017).

properties

IUPAC Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-4-19-13-14-8-9(11(16-13)17(2)3)15-12(18)10-6-5-7-20-10/h5-8H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLRGZFBEGPGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide

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